

Application Notes and Protocols for the NMR Spectroscopic Characterization of Platanic Acid

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Compound of Interest

Compound Name: *Platanic acid*

Cat. No.: *B1197482*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of **Platanic acid**, a pentacyclic triterpenoid with known anti-HIV and cytotoxic properties.^[1] This document outlines the necessary protocols for sample preparation, data acquisition, and spectral analysis, and includes a discussion of the interpretation of NMR data in the context of **Platanic acid**'s chemical structure and biological activity.

Introduction to Platanic Acid

Platanic acid (C₂₉H₄₆O₄) is a naturally occurring pentacyclic triterpenoid isolated from various plant species, including those of the *Platanus* genus. Its chemical structure features a norlupane skeleton with a carboxylic acid at C-28, a hydroxyl group at C-3, and a ketone at C-20. The presence of these functional groups and a complex stereochemistry make NMR spectroscopy an indispensable tool for its unambiguous identification and characterization.

Data Presentation: NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for **Platanic Acid**. This data is critical for the verification of the compound's identity and for the assignment of its complex structure.

Table 1: ¹H NMR Data of **Platanic Acid** (Illustrative)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	3.20	dd	11.5, 4.5
H-19	2.98	m	
H-21a	2.55	m	
H-21b	2.40	m	
H-29 (CH ₃)	2.15	s	
H-23 (CH ₃)	1.05	s	
H-26 (CH ₃)	1.02	s	
H-25 (CH ₃)	0.98	s	
H-24 (CH ₃)	0.95	s	
H-27 (CH ₃)	0.85	s	

Note: This table presents illustrative data. For precise, experimentally derived values, refer to relevant research publications.

Table 2: ¹³C NMR Data of **Platanic Acid**

Carbon	Chemical Shift (δ , ppm)	Carbon	Chemical Shift (δ , ppm)
1	38.7	16	35.6
2	27.4	17	56.4
3	79.0	18	48.9
4	38.8	19	48.3
5	55.4	20	211.5
6	18.3	21	30.6
7	34.2	22	37.0
8	40.8	23	28.0
9	50.4	24	15.4
10	37.2	25	16.1
11	20.9	26	16.1
12	25.5	27	14.7
13	38.0	28	180.4
14	42.4	29	32.5
15	29.7		

Note: The ^{13}C NMR data is based on the findings reported by Frederich et al. in "Indole Alkaloids from Strychnos Species and Their Antiplasmodial and Cytotoxic Activites" (2003).[\[2\]](#)
[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

Detailed methodologies for the key experiments required for the NMR characterization of **Platanic acid** are provided below.

Protocol 1: Sample Preparation for NMR Spectroscopy

Materials:

- Purified **Platonic acid** (5-10 mg)
- Deuterated chloroform (CDCl_3) or Deuterated methanol (CD_3OD) (0.6 mL)
- Tetramethylsilane (TMS) (as internal standard)
- 5 mm NMR tubes
- Vortex mixer
- Pipettes

Procedure:

- Weigh 5-10 mg of purified **Platonic acid** directly into a clean, dry 5 mm NMR tube.
- Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or CD_3OD) containing 0.03% TMS to the NMR tube.
- Securely cap the NMR tube and gently vortex the sample until the **Platonic acid** is completely dissolved.
- Visually inspect the solution to ensure it is clear and free of any particulate matter.
- The sample is now ready for NMR analysis.

Protocol 2: 1D NMR Data Acquisition (^1H and ^{13}C)

Instrumentation:

- NMR Spectrometer (400 MHz or higher recommended for better resolution)

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (e.g., zg30)
- Solvent: CDCl_3 or CD_3OD

- Temperature: 298 K
- Spectral Width (SW): 12-16 ppm
- Number of Scans (NS): 16-64 (depending on sample concentration)
- Acquisition Time (AQ): 2-4 seconds
- Relaxation Delay (D1): 1-5 seconds

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
- Solvent: CDCl₃ or CD₃OD
- Temperature: 298 K
- Spectral Width (SW): 200-240 ppm
- Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C)
- Acquisition Time (AQ): 1-2 seconds
- Relaxation Delay (D1): 2-5 seconds

Protocol 3: 2D NMR Data Acquisition for Structural Elucidation

For complete and unambiguous assignment of all proton and carbon signals, the acquisition of 2D NMR spectra is essential.

1. COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

- Pulse Program: Standard COSY pulse sequence (e.g., cosygpqf)
- Parameters: Optimize spectral widths and number of increments based on the ¹H spectrum.

2. HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

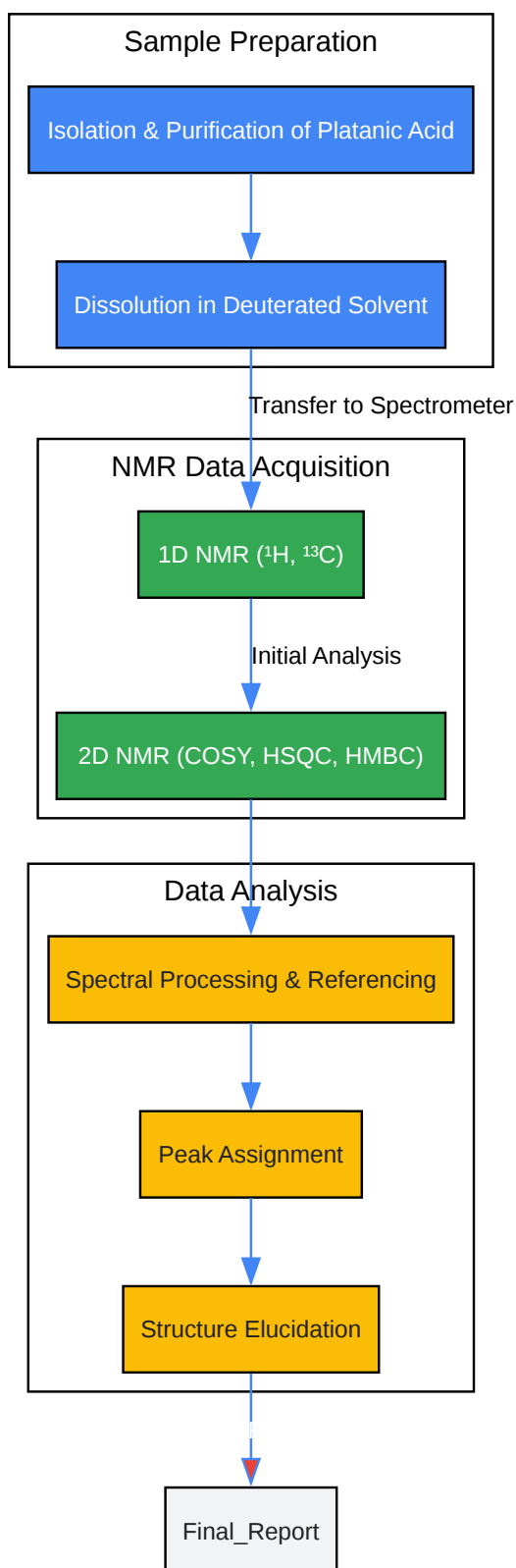
- Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., `hsqcedetgpsisp2.3`)
- Parameters: Set the ^{13}C spectral width to encompass all carbon signals and optimize the $^1\text{J}(\text{C},\text{H})$ coupling constant (typically ~ 145 Hz).

3. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C atoms, which is crucial for connecting different spin systems and assigning quaternary carbons.

- Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., `hmbcgplpndqf`)
- Parameters: Optimize the long-range coupling constant (typically 8-10 Hz).

Mandatory Visualizations

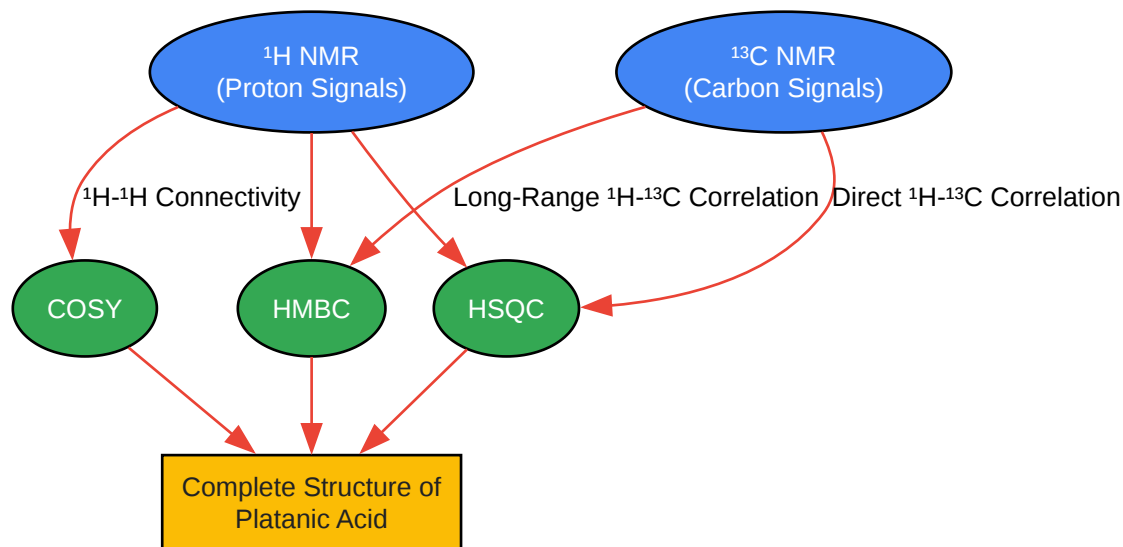
Experimental Workflow for NMR Characterization



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Caption: Workflow for NMR-based characterization of **Platanic acid**.

Logical Relationship of 2D NMR Experiments for Structural Elucidation

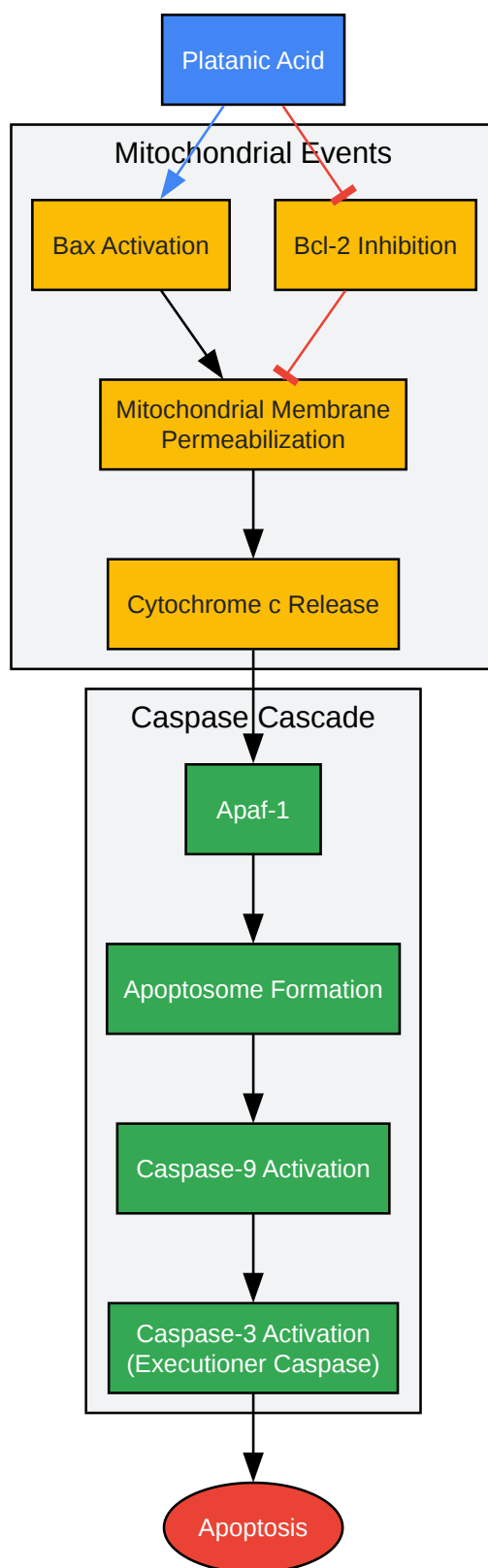


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Caption: Interconnectivity of 2D NMR data for structural elucidation.

Signaling Pathway: Platanic Acid-Induced Apoptosis

Platanic acid and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, with evidence suggesting the induction of apoptosis.[1] A plausible mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.



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Caption: Proposed intrinsic apoptosis pathway induced by **Platanic acid**.

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